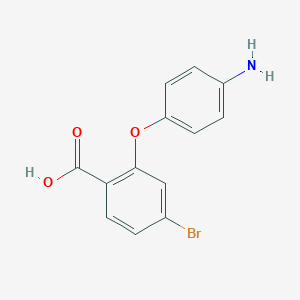

2-(4-Aminophenoxy)-4-bromobenzoic acid

Description

2-(4-Aminophenoxy)-4-bromobenzoic acid is a benzoic acid derivative featuring a bromine substituent at the para-position (4-position) and a 4-aminophenoxy group at the ortho-position (2-position). This compound combines aromatic bromine’s electron-withdrawing effects with the amino group’s electron-donating properties, influencing its reactivity and biological activity.

Properties

CAS No. |

825649-80-7 |

|---|---|

Molecular Formula |

C13H10BrNO3 |

Molecular Weight |

308.13 g/mol |

IUPAC Name |

2-(4-aminophenoxy)-4-bromobenzoic acid |

InChI |

InChI=1S/C13H10BrNO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,15H2,(H,16,17) |

InChI Key |

WOQROCXTIIZWOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Structural and Physical Properties

Key Observations:

Substituent Effects: The 4-bromo group enhances electrophilic substitution resistance due to its electron-withdrawing nature, making the compound less reactive toward electrophiles compared to non-halogenated analogs .

Reactivity: 4-Bromobenzoic acid is a common precursor in synthesizing benzimidazoles (e.g., via condensation with o-phenylenediamine) . The aminophenoxy variant may exhibit similar reactivity but with altered regioselectivity due to steric and electronic effects. Ethyl 4-bromobenzoate (a derivative with an ester group) is used in cross-coupling reactions, suggesting that this compound could participate in analogous transformations .

Biological Activity: 2-Amino-4-bromobenzoic acid is utilized as a biochemical reagent, highlighting the importance of amino groups in enhancing biological interactions . The aminophenoxy group in the target compound may offer improved binding affinity in enzyme inhibition or receptor targeting.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenoxy)-4-bromobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be inferred from analogous reactions involving brominated benzoic acids and aminophenoxy derivatives. For example:

- Condensation Reactions : Evidence from benzoxazine synthesis (e.g., coupling phenols with amines under acidic conditions) suggests that polyphosphoric acid (PPA) at elevated temperatures (e.g., 180°C) could facilitate the formation of ether linkages between 4-bromobenzoic acid and 4-aminophenol .

- Stepwise Functionalization : Bromination of 2-(4-Aminophenoxy)benzoic acid (CAS 67724-03-2) at the para position using bromine or N-bromosuccinimide (NBS) in a controlled environment may introduce the bromine substituent .

Q. Key Considerations :

- Optimize reaction time and temperature to avoid decomposition of the aminophenoxy group.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the presence of the aminophenoxy moiety (e.g., aromatic protons at δ 6.5–7.5 ppm) and bromine’s deshielding effect on adjacent carbons .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~ 308.1 g/mol for CHBrNO) and isotopic patterns characteristic of bromine .

- FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm, C-Br ~500–600 cm) .

Data Interpretation Tip : Compare spectral data with structurally similar compounds like 2-(4-Aminophenoxy)benzoic acid (CAS 67724-03-2) to resolve ambiguities .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer: While no direct safety data exists for this compound, guidelines for 4-bromobenzoic acid (a structural analog) suggest:

- Handling : Use PPE (gloves, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust generation .

- Storage : Keep in a cool (<25°C), dry place, away from oxidizers and strong acids/bases. Use amber glass vials to prevent photodegradation .

- Disposal : Follow hazardous waste regulations for halogenated organic compounds .

Caution : The aminophenoxy group may increase reactivity; conduct stability tests under intended storage conditions.

Q. How can this compound serve as a precursor in multi-step organic synthesis?

Methodological Answer: The bromine atom and carboxylic acid group enable diverse transformations:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aryl groups .

- Amide Formation : React the carboxylic acid with amines (e.g., EDC/HOBt activation) to generate bioactive amides .

- Functional Group Interconversion : Reduce the nitro group (if present in intermediates) to amine for further derivatization .

Example Application : Analogous brominated benzoic acids are used to synthesize fluorenone derivatives for materials science .

Q. What are common impurities in synthetic batches, and how can they be quantified?

Methodological Answer: Likely impurities include:

- Unreacted Starting Materials : 4-Bromobenzoic acid or 4-aminophenol. Detect via HPLC (C18 column, UV detection at 254 nm) .

- Dehalogenation Byproducts : Monitor for debrominated species using LC-MS.

- Oxidation Products : Carboxylic acid groups may oxidize under harsh conditions; track via FT-IR or H NMR .

Quantification : Use internal standards (e.g., deuterated analogs) for calibration curves in HPLC or GC-MS.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Electronic Effects : Bromine is electron-withdrawing (-I effect), directing EAS to meta/para positions. Computational studies (DFT) can map electron density to predict regioselectivity .

- Steric Effects : The bulky aminophenoxy group may hinder substitution at adjacent positions. Use kinetic studies (e.g., competition experiments with substituted arenes) to quantify steric contributions .

Experimental Design : Compare reaction rates and product distributions with non-brominated analogs (e.g., 2-(4-Aminophenoxy)benzoic acid) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the compound’s structure. Validate with SAR studies .

- Pharmacokinetic Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, critical for drug design .

Case Study : Analogous brominated benzamides show affinity for kinase targets; similar approaches can be applied here .

Q. What structure-activity relationships (SAR) govern its anti-inflammatory or antimicrobial activity?

Methodological Answer:

- Modify Substituents : Synthesize derivatives (e.g., replace bromine with Cl, F) and test against bacterial strains (MIC assays) or inflammatory markers (COX-2 inhibition) .

- Key Findings from Analogs : Bromine enhances lipophilicity and membrane penetration, while the carboxylic acid group improves solubility for biological assays .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.

Q. How does this compound compare to halogenated analogs in photophysical applications?

Methodological Answer:

- UV-Vis Studies : Bromine’s heavy atom effect increases spin-orbit coupling, enhancing triplet-state population for potential use in OLEDs. Compare fluorescence quantum yields with chloro/fluoro analogs .

- Thermal Stability : TGA/DSC analyses can assess decomposition temperatures relative to non-brominated derivatives .

Q. Table: Comparative Properties of Halogenated Benzoic Acids

| Derivative | λmax (nm) | Decomposition Temp. (°C) |

|---|---|---|

| Br-substituted | 290 (estimated) | ~255 (extrapolated from ) |

| Cl-substituted | 280 | 240 |

| F-substituted | 270 | 220 |

Q. How can synthetic routes be optimized for scalability and green chemistry principles?

Methodological Answer:

- Solvent Selection : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™) .

- Catalyst Recycling : Use immobilized acid catalysts (e.g., silica-supported PPA) to reduce waste .

- Energy Efficiency : Microwave-assisted synthesis reduces reaction time and energy consumption for condensation steps .

Metrics : Calculate E-factors (kg waste/kg product) and atom economy for each route.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.